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Compound of Interest

Compound Name: D-erythro-Sphingosine-C19

CAS No.: 31148-92-2

Cat. No.: B150579

Get Quote

Executive Summary & Scientific Context
C19 Sphingosine (d19:1) is a non-endogenous sphingoid base frequently employed as an

internal standard (IS) in sphingolipidomics. Its structural homology to natural C18 sphingosine

ensures similar ionization efficiency and chromatographic behavior, while its unique mass (

314.3) allows for spectral differentiation.

However, the accuracy of your quantification relies entirely on the stability and specificity of the

transition you monitor. Collision Energy (CE) is the critical variable here: too low, and the

precursor doesn't fragment; too high, and the signal scatters into non-specific noise.

This guide provides a self-validating workflow to empirically determine the optimal CE for C19

sphingosine, ensuring maximum sensitivity and signal-to-noise ratio (S/N).

Pre-Optimization System Check
Before touching method parameters, validate the physical system.
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Component Checkpoint Why? (Causality)

Mobile Phase
Fresh 0.1% Formic Acid in

MeOH/Water

Acidic pH is required to

protonate the amine group (

). Old buffers cause signal

suppression.

Spray Voltage 3.5 - 5.0 kV (ESI+)

Sphingoid bases are readily

ionizable; instability here

mimics poor fragmentation.

Curtain Gas > 20 psi

Prevents solvent clusters from

entering the optics, which can

dampen the specific

fragmentation energy.

The Fragmentation Mechanism
To optimize CE, you must understand what you are breaking. C19 Sphingosine (

) follows a predictable fragmentation pathway dominated by neutral losses of water.

Target Transitions for C19 Sphingosine (

):

Primary Transition (Quantifier):

314.3

296.3 (Loss of

)

Secondary Transition (Qualifier):

314.3

278.3 (Loss of
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)

Structural Fragment:

314.3

~266 (Alkyl chain cleavage, less common for quantification due to lower intensity).

Visualization: Fragmentation Pathway
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Figure 1: Sequential dehydration pathway of C19 Sphingosine. Optimization aims to maximize

the green node while minimizing the red/grey transition.

Protocol: Automated Breakdown Curve Generation
Do not rely on literature values alone. Instrument geometry (Triple Quad vs. Q-TOF) varies.

Method: Direct Infusion (Flow Injection)
Why: Column injection introduces transient peak widths that make CE ramping difficult to

correlate with intensity. Constant infusion provides a stable ion beam.

Step-by-Step:

Preparation: Prepare a 1 µM solution of C19 Sphingosine in 50:50 Methanol:Water (0.1%

Formic Acid).

Setup: Connect the syringe pump directly to the source (bypass the column). Flow rate: 5-10

µL/min.

Precursor Isolation: Set Q1 to

314.3. Adjust Declustering Potential (DP) to maximize the precursor intensity.
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CE Ramping:

Select the product ion

296.3 (Q3).

Create a method that steps CE from 10 eV to 60 eV in increments of 2 eV.

Dwell time: 50-100 ms per step.

Data Acquisition: Acquire data for 1-2 minutes.

Visualization: Optimization Workflow

Start: 1 µM C19 Std

Direct Infusion
(Stable Ion Beam)

Q1 Scan: Verify 314.3

Ramp CE (10-60 eV)
Monitor 296.3 & 278.3

Plot Breakdown Curve

Select Vertex CE

Click to download full resolution via product page
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Figure 2: Logical workflow for determining optimal Collision Energy.

Data Analysis & Selection
Once you have the data, plot Intensity (y-axis) vs. Collision Energy (x-axis).

Observation Diagnosis Action

Gaussian Peak Ideal Behavior.
Pick the CE at the very top of

the curve (Vertex).

Plateau Broad energy acceptance.
Pick the midpoint of the

plateau for robustness.

Double Peak Interference or Isomer.

Check for isobaric

contaminants; ensure Q1

resolution is set to "Unit" or

"High".

Typical Values (Reference Only):

Transition 314.3

296.3: Expect optimal CE around 18 - 24 eV.

Transition 314.3

278.3: Expect optimal CE around 28 - 35 eV (requires more energy to strip the second water
molecule).

Troubleshooting & FAQs
Q1: I see high background noise in the 314.3 296.3
channel.
Cause: The loss of water (-18 Da) is a common neutral loss for many background ions and

contaminants. Solution: Switch to the secondary transition (314.3
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278.3). Although the absolute intensity is lower, the Signal-to-Noise ratio (S/N) is often higher
because the background noise drops significantly at this specific transition.

Q2: My C19 signal is fluctuating wildly during infusion.
Cause: Unstable spray or air bubbles in the syringe. Solution:

Purge the syringe line.

Ensure the ESI capillary voltage is optimized (perform a voltage ramp).

Check if the concentration is too high (Detector Saturation). Dilute to 100 nM.

Q3: Can I use the same CE for C18 Sphingosine?
Answer:No. While similar, the optimal CE often shifts by 1-3 eV due to the difference in degrees

of freedom in the carbon chain. Always optimize the IS (C19) and the Analyte (C18)

independently to ensure maximum accuracy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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